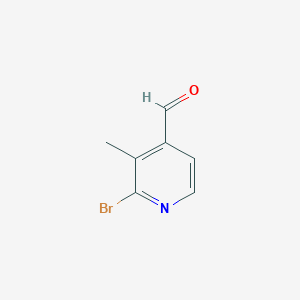
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound that belongs to the class of imidates. It is characterized by the presence of an ethyl group, a tetrahydrofuran ring, and an acetimidate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate can be synthesized through a multi-step process. One common method involves the reaction of tetrahydrofuran with ethyl acetimidate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The acetimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Ethyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds such as:
Ethyl acetimidate hydrochloride: Similar in structure but with different reactivity and applications.
Tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl 2-(oxolan-3-yl)ethanimidate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(9)5-7-3-4-10-6-7/h7,9H,2-6H2,1H3 |
Clave InChI |
BGBJCKZHHCWLHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


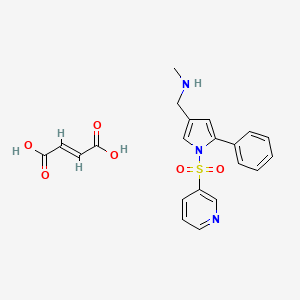
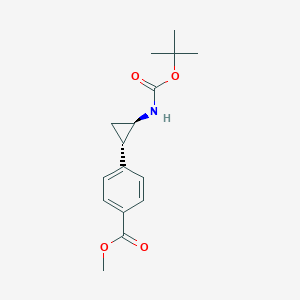

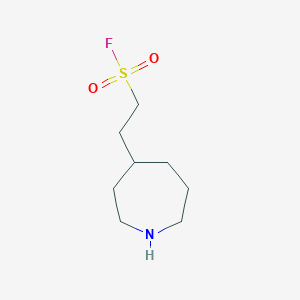

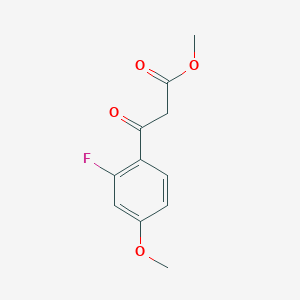
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)



